molecular formula C23H25NO4 B13093699 Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate

Cat. No.: B13093699
M. Wt: 379.4 g/mol
InChI Key: NTCSTGVSJNWQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzyloxy group, a tert-butyl group, and a hydroxyquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the tert-Butyl Group: The tert-butyl group can be added via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reactions. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl chloride, sodium hydroxide

Major Products Formed

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of tetrahydroquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyquinoline moiety is known to interact with metal ions, which can lead to the formation of metal complexes. These complexes can exhibit various biological activities, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(benzyloxy)-4-hydroxyquinoline-2-carboxylate: Lacks the tert-butyl group, which may affect its reactivity and biological activity.

    Ethyl 6-(benzyloxy)-8-methyl-4-hydroxyquinoline-2-carboxylate: Contains a methyl group instead of a tert-butyl group, which may result in different steric and electronic effects.

Uniqueness

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is unique due to the presence of the tert-butyl group, which introduces steric hindrance and can influence the compound’s reactivity and biological activity. The combination of the benzyloxy and hydroxyquinoline moieties also contributes to its distinct chemical properties.

Biological Activity

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-hydroxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

Chemical Structure and Properties

This compound belongs to the class of hydroxyquinolines, which are known for their varied biological activities. The structural formula can be represented as follows:

C18H20NO4\text{C}_{18}\text{H}_{20}\text{N}\text{O}_4

This compound features a quinoline core with a benzyloxy and tert-butyl substituent, contributing to its lipophilicity and potential bioactivity.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The compound demonstrates significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. The antioxidant capacity was evaluated using various assays, including DPPH and ABTS methods, showing IC50 values comparable to standard antioxidants.

2. Antimicrobial Activity

The compound has been assessed for its antimicrobial properties against a range of bacterial strains. In vitro studies indicate that it exhibits potent antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through microdilution methods, revealing effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain MIC (µg/mL)
E. coli32
S. aureus16
Pseudomonas aeruginosa64

3. Neuroprotective Effects

Research has shown that this compound possesses neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. The compound acts as an acetylcholinesterase inhibitor, enhancing acetylcholine levels in the brain, which is beneficial for cognitive function.

  • Acetylcholinesterase Inhibition : IC50 values indicate strong inhibitory activity, with reported values around 200 nM, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups in the structure facilitates electron donation to free radicals, neutralizing them.
  • Enzyme Inhibition : By inhibiting enzymes such as acetylcholinesterase, the compound increases neurotransmitter availability, which is essential for synaptic transmission.
  • Metal Ion Chelation : The quinoline moiety can chelate metal ions, reducing oxidative stress associated with metal-induced neurotoxicity.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, this compound was tested against multiple bacterial strains. Results showed significant antibacterial activity with low toxicity profiles .

Case Study 2: Neuroprotective Potential
A research article reported that this compound effectively reduced neuronal cell death in models exposed to amyloid-beta toxicity. It was observed that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved cell viability .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

ethyl 8-tert-butyl-4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate

InChI

InChI=1S/C23H25NO4/c1-5-27-22(26)19-13-20(25)17-11-16(28-14-15-9-7-6-8-10-15)12-18(21(17)24-19)23(2,3)4/h6-13H,5,14H2,1-4H3,(H,24,25)

InChI Key

NTCSTGVSJNWQBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)OCC3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.